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Compound of Interest

Compound Name:
3-(Tetramethyl-1,3,2-dioxaborolan-

2-yl)propanamide

CAS No.: 1227359-70-7

Cat. No.: B1420760 Get Quote

Executive Summary
Standard phenylboronic acids (PBAs) suffer from a high pK_a (~8.8), requiring alkaline

conditions for effective bioconjugation with diols, which is often incompatible with sensitive

biomolecules. Amide-functionalized boronate esters overcome this limitation through

intramolecular N→B coordination (Wulff-type interaction). This neighboring group participation

lowers the effective pK_a to the physiological range (6.5–7.5), enabling:

Reversible Glycoprotein Immobilization: Using Salicylhydroxamic Acid (SHA) systems.

Tumor-Specific Targeting: Selective recognition of hypersialylated epitopes on cancer cells.

Dynamic Protein Engineering: Kinetic control over lysine/cysteine modification via

iminoboronates.

Mechanistic Foundation: Tuning pK_a for
Physiology
The core utility of amide-functionalized boronates lies in their ability to shift the hybridization of

the boron atom from sp² (trigonal planar, neutral) to sp³ (tetrahedral, anionic) at neutral pH.
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The N→B Coordination Effect
In o-amide or o-aminomethyl substituted PBAs, the carbonyl oxygen or the nitrogen lone pair

donates electron density to the empty p-orbital of the boron. This stabilizes the tetrahedral

geometry required for diol binding, effectively "pre-activating" the boronic acid.

Visualization of the Mechanism
The following diagram illustrates how the amide functionality stabilizes the boronate ester at

physiological pH compared to a standard unsubstituted PBA.
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Figure 1: Mechanistic comparison showing how amide-mediated N→B coordination facilitates

stable ester formation at neutral pH, unlike standard PBAs which remain largely unreactive.

Application I: Reversible Protein Immobilization
(The SHA System)
The interaction between Phenylboronic Acid (PBA) and Salicylhydroxamic Acid (SHA) is one of

the most robust reversible covalent pairs in bioconjugation. The SHA ligand contains both a

phenolic hydroxyl and a hydroxamic acid amide, forming a tridentate complex with boron that is

stable at pH > 7 but rapidly dissociates at pH < 4.

Experimental Workflow
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This protocol describes the immobilization of an antibody (IgG) onto SHA-functionalized

agarose beads, followed by controlled release.

Materials:

PBA-NHS Ester: 4-Carboxyphenylboronic acid succinimidyl ester.

Target Protein: Monoclonal Antibody (mAb), 1 mg/mL in PBS.

SHA-Agarose Beads: Commercially available or synthesized via SHA-amine coupling to

CNBr-activated Sepharose.

Buffers:

Conjugation Buffer: PBS, pH 7.4.[1]

Elution Buffer: 0.1 M Acetate, pH 3.5.

Detailed Protocol
Step 1: PBA-Functionalization of the Antibody

Preparation: Dissolve PBA-NHS ester in dry DMSO to 10 mM.

Reaction: Add a 10-fold molar excess of PBA-NHS to the mAb solution (1 mg/mL in PBS).

Incubation: Incubate for 1 hour at Room Temperature (RT) with gentle rotation. Note: Do not

use Tris buffer, as its amine groups compete for the NHS ester.

Purification: Remove excess PBA using a Zeba™ Spin Desalting Column (7K MWCO)

equilibrated with PBS. This yields PBA-mAb.

Step 2: Immobilization onto SHA Beads
Equilibration: Wash 1 mL of SHA-agarose beads with 10 mL of PBS (pH 7.4).

Loading: Apply the purified PBA-mAb to the column/beads.

Binding: Incubate for 30 minutes at RT. The SHA-PBA complex forms spontaneously.
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Wash: Wash with 10 Column Volumes (CV) of PBS to remove non-specifically bound

proteins.

Step 3: Controlled Elution
Release: Apply 3 CV of Elution Buffer (pH 3.5).

Neutralization: Immediately collect fractions into tubes containing 1/10th volume of 1 M Tris

(pH 8.5) to prevent acid-induced denaturation of the antibody.

Quantitative Performance Data:

Parameter Value Notes

Binding pH 7.0 – 9.0
Optimal stability of SHA-PBA

complex.

Elution pH < 4.0
Rapid hydrolysis of the

boronate ester.

Binding Capacity ~5–10 mg/mL
Depends on bead

functionalization density.

Reusability >10 Cycles
Beads can be regenerated

with 0.1 M NaOH.

Application II: Sialic Acid Targeting (Tumor Imaging)
Sialic acid (SA) is often overexpressed on the surface of tumor cells. While glucose and

mannose bind standard PBAs weakly, amide-functionalized PBAs (specifically o-

acetamidophenylboronic acid derivatives) show enhanced specificity for SA due to secondary

interactions with the glycerol side chain and the acetamido group of SA.

Signaling Pathway & Targeting Logic
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Figure 2: Logical flow of tumor targeting. The amide-PBA probe discriminates Sialic Acid from

blood glucose due to pKa matching and multipoint binding.

Protocol: Cell Surface Labeling
Reagent: 5-Acetamido-2-fluorophenylboronic acid conjugated to FITC (FITC-PBA).

Cell Culture: Culture HeLa or MCF-7 cells to 80% confluency.

Washing: Wash cells 2x with PBS (pH 7.4). Crucial: Ensure PBS is free of mannitol or

sorbitol.

Staining: Add FITC-PBA (50 µM) in PBS.

Incubation: Incubate for 30 min at 37°C.

Competition Control (Validation): In a parallel well, add 10 mM exogenous Sialic Acid during

incubation. A reduction in fluorescence confirms specificity.

Imaging: Wash 3x with PBS and image via Confocal Microscopy (Ex/Em: 490/520 nm).
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Application III: Iminoboronates for N-Terminal
Modification
Recent advances utilize 2-formyl- or 2-acetylphenylboronic acids to react with N-terminal

cysteines or lysines. The resulting iminoboronate is stabilized by a dative B←N bond from the

imine nitrogen to the boron, making the conjugate stable in plasma but reversible with

exogenous glutathione or hydroxylamine.

Key Advantage: This reaction is bioorthogonal to other amine-reactive chemistries (like NHS

esters) because it requires the specific geometry of the N-terminus or a 1,2-amino thiol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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